molecular formula C57H104O6 B13832323 Triolein,[carboxyl-14c] CAS No. 67318-71-2

Triolein,[carboxyl-14c]

Cat. No.: B13832323
CAS No.: 67318-71-2
M. Wt: 891.4 g/mol
InChI Key: PHYFQTYBJUILEZ-ANJTYSBLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : Triolein can be synthesized through enzymatic esterification reactions. For instance, high-purity triolein can be prepared by Novozym 435-catalyzed esterification of glycerol and oleic acid. The optimal conditions for this reaction include a temperature of 100°C, a residual pressure of 0.9 kPa, an enzyme dosage of 6%, a molar ratio of glycerol to oleic acid of 1:3, and a reaction time of 8 hours . The crude product is then purified using silica gel column chromatography to achieve high purity .

Industrial Production Methods: : Industrial production of triolein typically involves the extraction of oleic acid from natural sources such as camellia seed oil, followed by esterification with glycerol. The process is similar to the laboratory synthesis but scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions: : Triolein undergoes various chemical reactions, including oxidation, hydrolysis, and esterification. The oxidation of triolein can be represented by the formula: [ \text{C}{57}\text{H}{104}\text{O}_6 + 80 \text{O}_2 \rightarrow 57 \text{CO}_2 + 52 \text{H}_2\text{O} ] This reaction gives a respiratory quotient of 0.7125 .

Common Reagents and Conditions

Major Products

    Oxidation: Carbon dioxide and water.

    Hydrolysis: Glycerol and oleic acid.

    Esterification: Triolein.

Comparison with Similar Compounds

Similar Compounds

    Trilinolein: Another triglyceride derived from glycerol and linoleic acid.

    Tristearin: A triglyceride derived from glycerol and stearic acid.

    Tripalmitin: A triglyceride derived from glycerol and palmitic acid.

Uniqueness: : Triolein is unique due to its unsaturated fatty acid content, which imparts different physical and chemical properties compared to saturated triglycerides like tristearin and tripalmitin . Its radiolabeled form, Triolein, [carboxyl-14C], allows for detailed metabolic studies that are not possible with non-labeled compounds .

Properties

CAS No.

67318-71-2

Molecular Formula

C57H104O6

Molecular Weight

891.4 g/mol

IUPAC Name

2,3-bis[[(Z)-(114C)octadec-9-enoyl]oxy]propyl (Z)-(114C)octadec-9-enoate

InChI

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i55+2,56+2,57+2

InChI Key

PHYFQTYBJUILEZ-ANJTYSBLSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCC[14C](=O)OCC(O[14C](=O)CCCCCCC/C=C\CCCCCCCC)CO[14C](=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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